molecular formula C12H9ClO B1250901 2'-Chloro-[1,1'-biphenyl]-4-ol CAS No. 149950-35-6

2'-Chloro-[1,1'-biphenyl]-4-ol

Cat. No.: B1250901
CAS No.: 149950-35-6
M. Wt: 204.65 g/mol
InChI Key: WNVDNJPDZNUWLK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2’-Chloro-4-biphenylol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P-450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P-450 involves the hydroxylation of the biphenyl ring, leading to the formation of metabolites that can be further processed by the body. Additionally, 2’-Chloro-4-biphenylol may interact with other proteins and enzymes involved in oxidative stress responses and detoxification pathways.

Cellular Effects

The effects of 2’-Chloro-4-biphenylol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can induce the expression of genes involved in detoxification and stress responses, thereby affecting cellular metabolism and homeostasis . In certain cell types, 2’-Chloro-4-biphenylol may also impact cell proliferation and apoptosis, highlighting its potential role in modulating cell function and viability.

Molecular Mechanism

At the molecular level, 2’-Chloro-4-biphenylol exerts its effects through several mechanisms. One key mechanism involves the binding to cytochrome P-450 enzymes, leading to the hydroxylation of the biphenyl ring . This interaction can result in the activation or inhibition of enzyme activity, depending on the specific isoform of cytochrome P-450 involved. Additionally, 2’-Chloro-4-biphenylol can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and environmental stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Chloro-4-biphenylol can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2’-Chloro-4-biphenylol can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities and can contribute to the overall effects observed in in vitro and in vivo studies. Long-term exposure to 2’-Chloro-4-biphenylol may result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2’-Chloro-4-biphenylol in animal models are dose-dependent. At low doses, the compound may induce mild oxidative stress and activate detoxification pathways without causing significant toxicity . At higher doses, 2’-Chloro-4-biphenylol can lead to adverse effects, including liver damage, inflammation, and disruption of metabolic processes. The threshold for these effects varies depending on the species and the specific experimental conditions used in the studies.

Metabolic Pathways

2’-Chloro-4-biphenylol is involved in several metabolic pathways, primarily mediated by cytochrome P-450 enzymes . The hydroxylation of the biphenyl ring is a key step in its metabolism, leading to the formation of hydroxylated metabolites that can be further conjugated and excreted from the body. These metabolic pathways are essential for the detoxification and elimination of 2’-Chloro-4-biphenylol and its metabolites, thereby reducing their potential toxicity.

Transport and Distribution

The transport and distribution of 2’-Chloro-4-biphenylol within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 2’-Chloro-4-biphenylol can bind to intracellular proteins and accumulate in certain cellular compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of 2’-Chloro-4-biphenylol is determined by its chemical properties and interactions with cellular components . The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization can influence its activity and function, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals may also play a role in directing 2’-Chloro-4-biphenylol to specific subcellular locations, thereby modulating its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Chloro-4-biphenylol can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like tetrahydrofuran, under reflux conditions .

Industrial Production Methods

In industrial settings, the preparation of 2’-Chloro-4-biphenylol may involve multi-step synthesis processes. One such method includes the Friedel-Crafts acylation followed by reduction and nitration steps . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4-biphenylol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives, quinones, and substituted biphenylols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-4-biphenylol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-chlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVDNJPDZNUWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474633
Record name 2'-Chloro-biphenyl-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149950-35-6
Record name 2′-Chloro[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149950-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-biphenyl-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2'-chloro-4-biphenylol impact mitochondrial function?

A1: 2'-chloro-4-biphenylol, a monochlorobiphenylol, acts as an uncoupler of oxidative phosphorylation in mouse liver mitochondria, but only in the presence of FAD-linked substrates like succinate []. This means it disrupts the normal coupling between electron transport and ATP synthesis. The research indicates that it achieves this by:

  • Increasing oxygen consumption during state 4 respiration: This suggests an increased flow of electrons through the electron transport chain without a corresponding increase in ATP production [].
  • Stimulating ATPase activity: This enzyme breaks down ATP, further reducing the efficiency of energy production [].
  • Releasing oligomycin-inhibited respiration: Oligomycin inhibits ATP synthase, and the ability of 2'-chloro-4-biphenylol to reverse this inhibition suggests it disrupts the proton gradient necessary for ATP synthesis [].
  • Inducing mitochondrial swelling: This phenomenon is often associated with mitochondrial dysfunction and damage [].

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